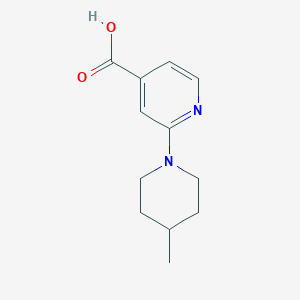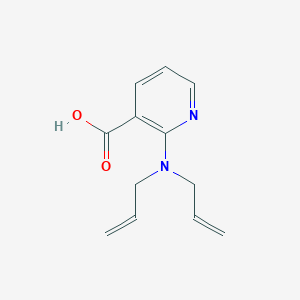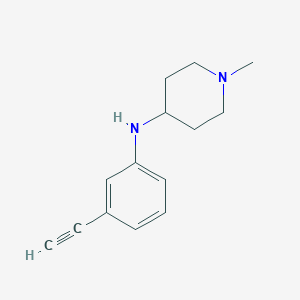
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Overview
Description
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine typically begins with commercially available starting materials such as 3-ethynylaniline and 1-methylpiperidine.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethynylphenyl)-1-methylpiperidin-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of new synthetic methodologies.
Biology:
- In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a probe to investigate the structure-activity relationships of piperidine derivatives.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for drug discovery programs.
Industry:
- The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The ethynyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity.
- The compound may influence signaling pathways related to neurotransmission, thereby affecting neuronal function and behavior. Detailed studies on its binding affinity and selectivity are conducted to understand its pharmacological effects.
Comparison with Similar Compounds
N-(3-ethynylphenyl)piperidine: Similar structure but lacks the methyl group on the piperidine ring.
N-(3-ethynylphenyl)-1-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
N-(3-ethynylphenyl)-1-methylpiperidin-3-amine: Similar structure with the amine group positioned at the 3rd carbon of the piperidine ring.
Uniqueness:
- N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is unique due to the specific positioning of the ethynyl group on the phenyl ring and the methyl group on the piperidine ring. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRTKSOCIPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
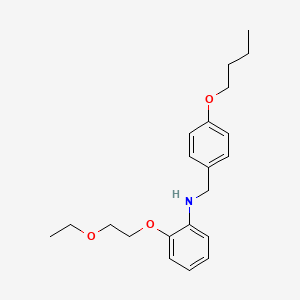
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)

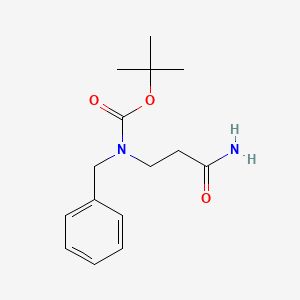
![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)
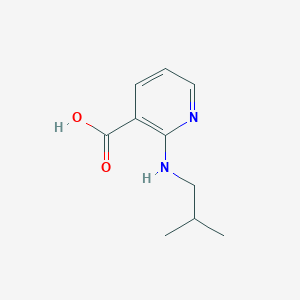
![2-[(2-Furylmethyl)amino]nicotinic acid](/img/structure/B1385707.png)

![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)
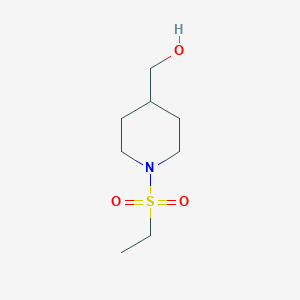
![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B1385713.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)
